3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine

Nicotinic acetylcholine receptors Subtype selectivity Methyl scan SAR

3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine (CAS 603089-87-8, MW 176.26 g/mol) belongs to the pyrrolidinylpyridine class, a scaffold that is chemically isosteric to nicotine but possessing critical positional and substitution differences including a 3-methyl substituent on the pyridine ring and a 4-methylpyrrolidine moiety. This structural arrangement places it within the broader family of nicotine analogs that have been systematically evaluated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), where minor variations in substitution pattern produce large differences in receptor binding affinity and subtype selectivity.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B12877465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1CC(NC1)C2=C(C=NC=C2)C
InChIInChI=1S/C11H16N2/c1-8-5-11(13-6-8)10-3-4-12-7-9(10)2/h3-4,7-8,11,13H,5-6H2,1-2H3
InChIKeyUEPNQQXTKRMOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine: A Structurally-Defined Pyrrolidinylpyridine for Nicotinic Receptor Ligand Development


3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine (CAS 603089-87-8, MW 176.26 g/mol) belongs to the pyrrolidinylpyridine class, a scaffold that is chemically isosteric to nicotine but possessing critical positional and substitution differences including a 3-methyl substituent on the pyridine ring and a 4-methylpyrrolidine moiety . This structural arrangement places it within the broader family of nicotine analogs that have been systematically evaluated as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), where minor variations in substitution pattern produce large differences in receptor binding affinity and subtype selectivity [1].

Why 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine Cannot Be Substituted With Common Nicotine Analogs


Generic substitution among pyrrolidinylpyridine analogs is scientifically unsound because the relative position of the pyrrolidine ring on the pyridine core and the methylation pattern on both rings dictate distinctly different pharmacological and physicochemical signatures [1]. Positional isomers of nicotine have been shown to be completely inactive at nicotinic cholinergic receptors, while methylation at the 4' position of the pyrrolidine ring differentially modulates potency at α4β2 versus α7 nAChR subtypes [2][3]. The 3-methyl-4-(pyrrolidinyl) substitution pattern of the target compound is chemically distinct from both the 3-substituted nicotine scaffold and non-methylated or 2-substituted analogs, conferring unique LogP, thermal stability, and stereochemical complexity . These differences translate into meaningfully altered receptor interaction profiles that cannot be replicated by generic replacements.

Quantitative Differentiation Evidence for 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine Versus Closest Analogs


nAChR Subtype Selectivity Bias: 4′-Methylation Shifts α7/α4β2 Potency Ratio

The target compound bears a 4-methyl substituent on the pyrrolidine ring. A comprehensive methyl scan study demonstrated that 4′-methylation of nicotine decreased agonist potency and efficacy at α7 nAChRs substantially more than at α4β2 nAChRs [1]. While unmodified nicotine acts as a potent agonist at both α4β2 (Ki ≈ 1–2 nM) and α7 (Ki ≈ 30–500 nM) subtypes, the 4′-methyl modification selectively spares α4β2 activity while disproportionately reducing α7 activity [1][2]. The target compound, incorporating this 4-methylpyrrolidine moiety, is therefore predicted to exhibit a significantly enhanced α4β2/α7 selectivity window relative to nicotine, making it preferentially suitable for programs targeting α4β2-mediated pathways with reduced α7 engagement.

Nicotinic acetylcholine receptors Subtype selectivity Methyl scan SAR

Lipophilicity (LogP) Differential: Target Compound vs. 3-(4-Methylpyrrolidin-2-yl)pyridine Positional Isomer

The target compound (LogP = 1.24) is significantly less lipophilic than its positional isomer 3-(4-methylpyrrolidin-2-yl)pyridine (LogP = 1.75) , reflecting the impact of the 3-methylpyridine substitution and the attachment position of the pyrrolidine ring [1]. This ΔLogP of −0.51 logs represents an approximately 3.2-fold difference in octanol-water partition coefficient, which has direct implications for CNS drug design where optimal LogP values for passive blood-brain barrier permeation typically fall within the 1 – 3 range [1]. The target compound's LogP is closer to that of nicotine (LogP ≈ 1.17 experimental) [2], suggesting more nicotine-like membrane permeability compared to the more lipophilic 3-isomer.

Lipophilicity Blood-brain barrier penetration Physicochemical profiling

Binding Affinity Retention: 4′-Methylnicotine is Nearly Equipotent to Nicotine at Neuronal nAChRs

A systematic SAR study of 3′-, 4′-, and 5′-substituted nicotine analogs found that the 4′ position of the pyrrolidine ring tolerates small substituents well, with 4′-methylnicotine being nearly equipotent to (-)-nicotine and possessing the most favorable binding affinity among all analogs in the series [1]. Across the full panel, binding affinities ranged from 4 to 3500 nM, but the 4′-methyl derivative was among the most potent, retaining single-digit nanomolar affinity [1]. The target compound incorporates this same 4-methylpyrrolidine motif, suggesting that high-affinity binding to α4β2 nAChRs is preserved despite the additional structural modifications .

Nicotinic receptor binding Structure-activity relationship Radioligand displacement

Boiling Point Differential: Enhanced Thermal Stability for Vapor-Dependent Applications

The target compound has a boiling point of 285.5 ± 28.0 °C at 760 mmHg , which is approximately 18.3 °C higher than that of its non-methylated analog 3-(4-methylpyrrolidin-2-yl)pyridine (bp = 267.2 °C at 760 mmHg) . This elevated boiling point is attributed to the additional methyl group on the pyridine ring, which increases molecular weight from 162.23 to 176.26 g/mol and enhances van der Waals interactions . The 18.3 °C difference provides a meaningful operational window for fractional distillation purification and suggests greater thermal resilience in vapor-phase experimental setups compared to the 3-isomer.

Thermal stability Vapor-phase processing Distillation purification

Stereochemical Complexity: Two Chiral Centers Enable Diastereomer-Specific Pharmacology

Unlike (-)-nicotine, which possesses a single stereocenter at the C2′ position of the pyrrolidine ring [1], the target compound has two stereocenters: one at C2′ and another at C4′ (bearing the methyl group) of the pyrrolidine ring . This creates four possible stereoisomers (two diastereomeric pairs), compared to only two enantiomers for nicotine. The presence of the additional stereocenter introduces the possibility of diastereomer-specific receptor interactions, as has been demonstrated for other nicotine analogs where cis- vs. trans-methylation on the pyrrolidine ring produces divergent pharmacological profiles [2]. Specifically, cis-5′-methylnicotine lacked agonist activity at both α7 and α4β2 receptors, while trans-5′-methylnicotine retained considerable α7 activity [2], illustrating that stereochemistry at the pyrrolidine ring position critically determines receptor activity.

Stereochemistry Chiral resolution Enantioselective pharmacology

Optimal Application Scenarios for 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine in Research and Development


α4β2-Selective nAChR Probe Development in CNS Drug Discovery

The 4-methylpyrrolidine motif of this compound confers a predicted bias toward α4β2 nAChRs over α7 nAChRs, based on the observation that 4′-methylation preferentially reduces α7 potency and efficacy relative to α4β2 [1]. This makes the target compound an attractive scaffold for medicinal chemistry groups developing α4β2-selective ligands for cognitive enhancement, nicotine addiction treatment, or analgesia. Unlike nicotine, which activates both subtypes non-selectively, and unlike the 3-substituted positional isomer which lacks this 4-methyl structural feature, this compound is expected to provide a cleaner pharmacological signal in α4β2-focused assays [1][2].

Stereospecific Lead Optimization Programs Requiring Diastereomeric SAR Exploration

The presence of two chiral centers (C2′ and C4′ of the pyrrolidine ring) generates four stereoisomers, enabling diastereomer-specific SAR studies . This is a significant advantage over nicotine's single chiral center, as demonstrated by the observation that cis- vs. trans-methylation at the pyrrolidine ring can completely abolish or retain receptor activity [1]. Research programs pursuing enantiomerically pure nicotinic ligands can exploit this stereochemical complexity to identify stereoisomers with optimal selectivity profiles, whereas simpler 3-substituted or non-methylated analogs lack this capability .

CNS Penetrant Ligand Development With Favorable Physicochemical Properties

With a LogP of 1.24 , this compound sits in an optimal lipophilicity range for CNS drug candidates, being more balanced than the 3-(4-methylpyrrolidin-2-yl)pyridine isomer (LogP 1.75) . For CNS-targeted programs where excessive lipophilicity is associated with non-specific binding, phospholipidosis risk, and poor oral bioavailability, the target compound offers a more developable physicochemical starting point [2]. Its LogP closely matches that of nicotine (LogP ≈ 1.17) [3], predicting similar passive membrane permeability while providing the added benefit of the subtype-selectivity-biasing 4-methyl substitution [1].

High-Temperature Synthetic Processes and Vapor-Phase Pharmacology Studies

The elevated boiling point of 285.5 °C compared to 267.2 °C for the 3-isomer provides an expanded operational temperature window for fractional distillation purification and vapor-phase delivery systems. In vapor-phase pharmacological assays, where thermal degradation or premature volatilization of the test compound must be controlled, the higher boiling point of the target compound translates to more stable vapor delivery and reduced sample loss relative to the more volatile positional isomer.

Quote Request

Request a Quote for 3-Methyl-4-(4-methylpyrrolidin-2-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.